(4-Ethoxy-2-methoxyphenyl)boronic acid
Overview
Description
(4-Ethoxy-2-methoxyphenyl)boronic acid: is an organic compound with the molecular formula C9H13BO4 . It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-2-methoxyphenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: 4-Ethoxy-2-methoxyphenol.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (4-Ethoxy-2-methoxyphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound can be used to develop inhibitors for specific enzymes involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. It serves as an intermediate in the synthesis of active pharmaceutical ingredients and other fine chemicals.
Mechanism of Action
The primary mechanism of action for (4-Ethoxy-2-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. The reaction proceeds through three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- (4-Methoxyphenyl)boronic acid
- (2-Methoxyphenyl)boronic acid
- (4-Ethoxyphenyl)boronic acid
Comparison: (4-Ethoxy-2-methoxyphenyl)boronic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This combination of substituents can influence the electronic properties and reactivity of the compound, making it distinct from other boronic acids with only one type of substituent. The dual substituents can also provide additional sites for further functionalization, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
(4-ethoxy-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVVZNXFUFZMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669990 | |
Record name | (4-Ethoxy-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207443-48-8 | |
Record name | (4-Ethoxy-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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